

Structural Characterization of 4-Methyloxan-4-amine: A Technical Overview

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Compound of Interest

Compound Name: 4-Methyltetrahydro-2H-pyran-4-amine

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available structural and physicochemical properties of 4-methyloxan-4-amine (also known as 4-methyltetrahydropyran-4-amine). Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on information aggregated from chemical databases and predicted spectral data.

Chemical Identity and Physical Properties

4-Methyloxan-4-amine is a saturated heterocyclic compound containing a tetrahydropyran ring substituted with a methyl and an amine group at the 4-position. Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₃ NO	PubChem[1]
Molecular Weight	115.17 g/mol	PubChem[1]
IUPAC Name	4-methyloxan-4-amine	PubChem[1]
CAS Number	693245-65-7	ChemicalBook, PubChem[1][2]
SMILES	CC1(CCOCC1)N	PubChem[1]
Predicted XlogP	-0.1	PubChem[1]
Predicted Topological Polar Surface Area	35.3 Å ²	PubChem[1]
Predicted Boiling Point	156.5 ± 33.0 °C (at 760 Torr)	chemBlink[3]
Predicted Density	0.932 ± 0.06 g/cm ³ (at 20 °C, 760 Torr)	chemBlink[3]

Spectroscopic Characterization (Predicted and Expected)

While specific, experimentally-derived spectra for 4-methyloxan-4-amine are not readily available in the surveyed literature, predictions and analysis of its structure allow for an estimation of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group, the methylene protons of the tetrahydropyran ring, and the amine protons. The chemical shifts would be influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The methylene protons adjacent to the oxygen atom are expected to appear at a lower field (higher ppm) compared to the other methylene protons. The amine protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum should display distinct signals for the quaternary carbon at the 4-position, the methyl carbon, and the two sets of non-equivalent methylene carbons in

the tetrahydropyran ring. The carbon atoms bonded to the oxygen and nitrogen atoms will be deshielded and thus appear at a lower field.

Mass Spectrometry (MS)

The nominal mass of 4-methyloxan-4-amine is 115. The high-resolution mass spectrum should show a molecular ion peak corresponding to its exact mass. Fragmentation patterns would likely involve the loss of the methyl group, the amine group, or cleavage of the tetrahydropyran ring. Predicted mass spectrometry data for various adducts are available.

Infrared (IR) Spectroscopy

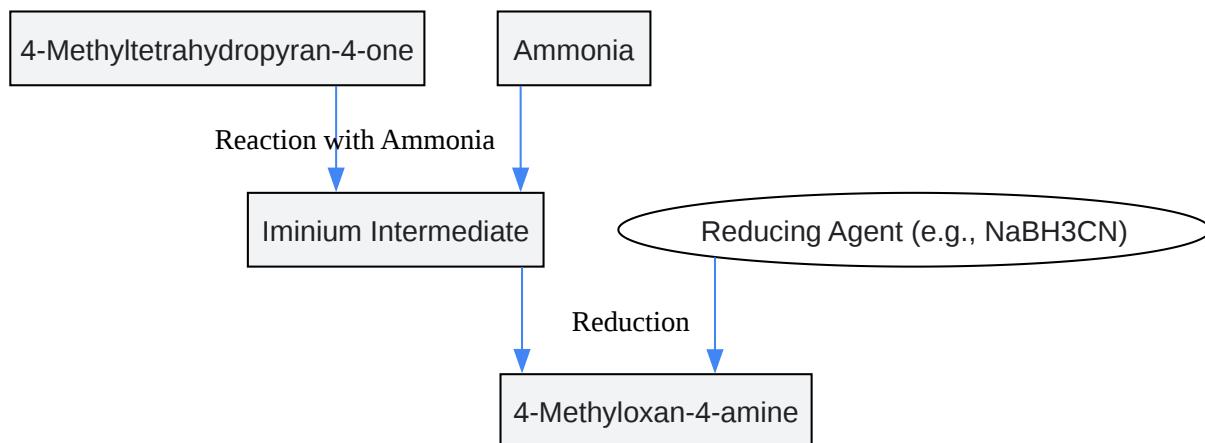
The IR spectrum of 4-methyloxan-4-amine is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm^{-1}), C-H stretching of the alkyl groups (around 2850-2960 cm^{-1}), and C-O-C stretching of the ether linkage in the tetrahydropyran ring (around 1050-1150 cm^{-1}).

Experimental Protocols (Generalized)

Detailed experimental protocols for the synthesis and characterization of 4-methyloxan-4-amine are not published in detail. However, a plausible synthetic route and general analytical procedures can be outlined.

Synthesis: Reductive Amination

A common method for the synthesis of such amines is the reductive amination of a corresponding ketone. The logical workflow for the synthesis of 4-methyloxan-4-amine would be:

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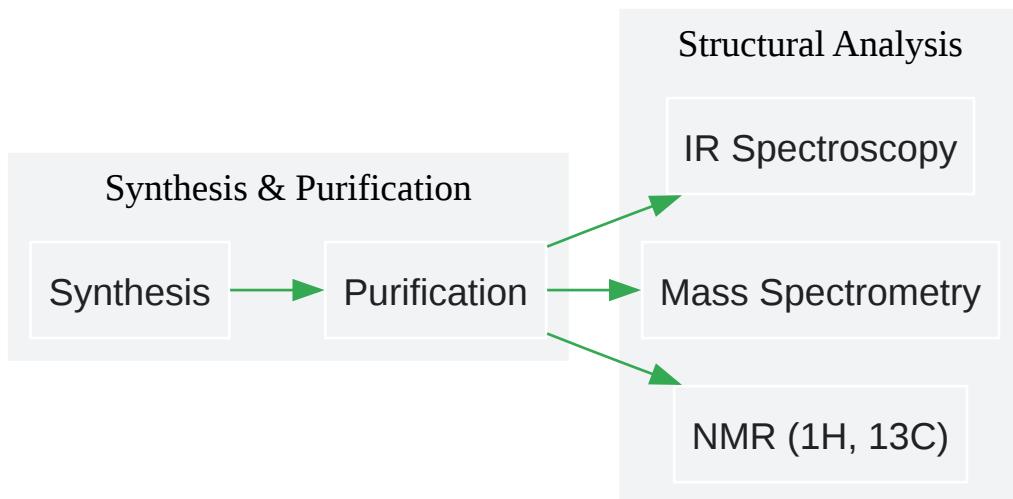
Caption: Plausible synthetic workflow for 4-methyloxan-4-amine.

Protocol:

- **Imine Formation:** 4-Methyltetrahydropyran-4-one would be dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an excess of ammonia. The reaction mixture would be stirred to facilitate the formation of the corresponding iminium intermediate.
- **Reduction:** A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), would be added portion-wise to the reaction mixture. These reagents are selective for the reduction of the iminium ion in the presence of the ketone.
- **Work-up and Purification:** Upon completion of the reaction, the solvent would be removed under reduced pressure. The residue would be taken up in an organic solvent and washed with an aqueous basic solution to remove unreacted starting materials and byproducts. The organic layer would then be dried and concentrated. The crude product would be purified by column chromatography or distillation to yield pure 4-methyloxan-4-amine.

Analytical Characterization Workflow

The structural confirmation of the synthesized 4-methyloxan-4-amine would follow a standard analytical workflow:



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Caption: General workflow for analytical characterization.

Protocols:

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD).
- **Mass Spectrometry:** Mass spectra would be obtained using a mass spectrometer with an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI), to determine the molecular weight and fragmentation pattern.
- **Infrared Spectroscopy:** The IR spectrum would be recorded using an FTIR spectrometer, typically as a thin film on a salt plate or as a solution in a suitable solvent.

Signaling Pathways

Currently, there is no information available in the scientific literature to suggest the involvement of 4-methyloxan-4-amine in any specific signaling pathways.

Disclaimer: The information provided in this document is based on publicly available data and chemical principles. The spectral data and experimental protocols are predictive and generalized due to the absence of detailed published experimental studies. Researchers should verify this information through their own experimental work.

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References

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